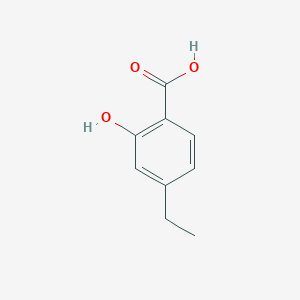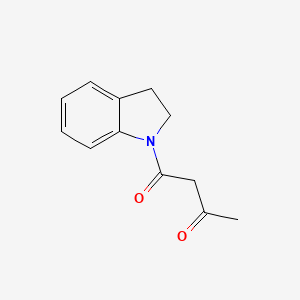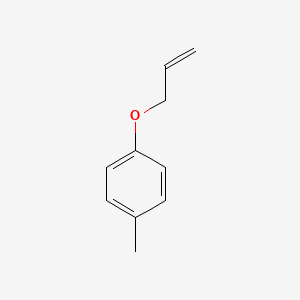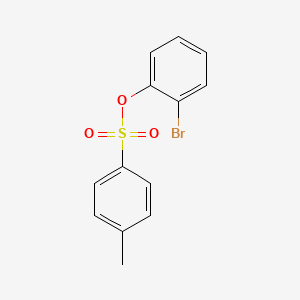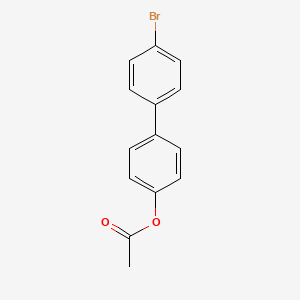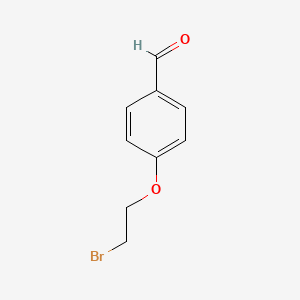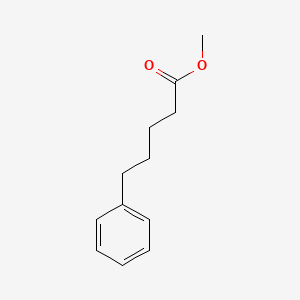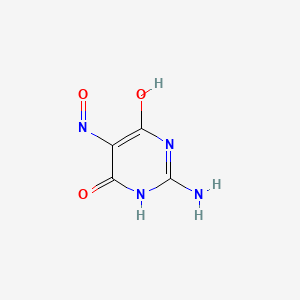
6-Bromo-2-méthyl-1H-indole
Vue d'ensemble
Description
6-Bromo-2-methyl-1H-indole, also known as 6-BMI, is an indole derivative, and a member of the indole family of compounds. It is a synthetic compound that has been studied for its potential applications in scientific research and in laboratory experiments.
Applications De Recherche Scientifique
Recherche sur le cancer
6-Bromo-2-méthyl-1H-indole: a été étudié pour son potentiel dans le traitement du cancer. Les dérivés de l'indole sont connus pour présenter diverses propriétés biologiquement vitales, notamment des activités antitumorales . La capacité du composé à interagir avec les cellules cancéreuses en fait une molécule précieuse pour le développement de nouveaux agents thérapeutiques.
Agents antimicrobiens
La partie indole est importante dans le développement de médicaments pour traiter les infections microbiennes. Les dérivés de l'indole, y compris le This compound, se sont montrés prometteurs en tant qu'agents antimicrobiens contre une gamme de pathogènes . Cette application est cruciale dans la lutte contre les bactéries résistantes aux antibiotiques.
Troubles neurologiques
Les alcaloïdes de l'indole ont été utilisés dans le traitement de troubles neurologiques tels que l'agitation sévère chez les patients atteints de troubles mentaux . La similarité structurelle du This compound avec ces alcaloïdes suggère des applications potentielles dans ce domaine.
Médicaments contre l'hypertension
Certains alcaloïdes de l'indole sont utilisés comme médicaments antihypertenseurs pour traiter l'hypertension artérielle . Le cadre structurel du This compound pourrait être modifié pour développer de nouveaux médicaments pour la gestion de l'hypertension.
Production biotechnologique
Les indoles ont des applications en biotechnologie, en particulier dans la production de colorants naturels et de composés à potentiel thérapeutique . Le This compound peut être obtenu à partir d'approches biocatalytiques, soulignant son importance dans les applications industrielles.
Industrie des arômes et des parfums
Les composés indoliques sont précieux dans l'industrie des arômes et des parfums. Ils peuvent être utilisés pour créer des arômes ou des parfums naturels pour les aliments et la parfumerie . Le This compound pourrait contribuer à la synthèse de ces composés.
Synthèse organique
En tant que matière première et intermédiaire importante, le This compound est utilisé dans la synthèse organique. Il participe à la synthèse de produits pharmaceutiques, d'agrochimiques et de colorants . Sa polyvalence dans les réactions chimiques en fait un composé précieux en chimie synthétique.
Détection de quorum chez les bactéries
Les indoles jouent un rôle dans la signalisation bactérienne, connue sous le nom de détection de quorum. Ce processus est vital pour l'adaptation et la survie des bactéries dans divers environnements . Le This compound pourrait être utilisé pour étudier ces voies de signalisation ou pour interférer avec elles afin de contrôler les populations bactériennes.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
6-Bromo-2-methyl-1h-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have various biological activities, which suggests that they can have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
6-Bromo-2-methyl-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to undergo palladium-catalyzed reactions, which are essential in the synthesis of various indole derivatives . It interacts with enzymes such as flavin-dependent halogenases, which facilitate the halogenation process, and P450 monooxygenases, which are involved in hydroxylation reactions . These interactions are vital for the compound’s role in biochemical pathways, influencing its biological activity and therapeutic potential.
Cellular Effects
6-Bromo-2-methyl-1H-indole exhibits significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including 6-Bromo-2-methyl-1H-indole, can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 6-Bromo-2-methyl-1H-indole involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain protein kinases, thereby modulating cell signaling pathways . Additionally, 6-Bromo-2-methyl-1H-indole can induce changes in gene expression by binding to transcription factors and other regulatory proteins . These interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-methyl-1H-indole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 6-Bromo-2-methyl-1H-indole, can undergo oxidative degradation, leading to the formation of various byproducts . These byproducts can have different biological activities, affecting the overall impact of the compound on cellular function over time.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methyl-1H-indole vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
6-Bromo-2-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified derivatives . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential, influencing its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 6-Bromo-2-methyl-1H-indole within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its distribution within different cellular compartments . Additionally, binding proteins can influence its localization and accumulation within cells, affecting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Bromo-2-methyl-1H-indole is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . These interactions are essential for its biological activity and therapeutic potential.
Propriétés
IUPAC Name |
6-bromo-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDPLQDPOIVTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297300 | |
| Record name | 6-Bromo-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6127-19-1 | |
| Record name | 6-Bromo-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6127-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006127191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6127-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)
